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Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

performance of gallium arsenide-based transistors during their experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common factors limiting the performance of our GaAs transistors?

A1: The performance of Gallium Arsenide (GaAs) transistors is often limited by a few key

factors. High contact resistance at the source and drain terminals can significantly impede

current flow and reduce overall device efficiency.[1] Surface-related issues, such as a high

density of surface states, can lead to Fermi level pinning, increased surface recombination, and

consequently, lower gain and higher noise.[2][3] Additionally, the inherent properties of GaAs,

such as its relatively low thermal conductivity, can lead to self-heating effects that degrade

performance, especially in high-power applications.[4][5] Degradation of the gate contact,

sometimes referred to as "gate sinking," where the gate metal diffuses into the semiconductor,

can also be a significant failure mechanism.

Q2: We are observing a high contact resistance in our devices. What are the likely causes and

how can we mitigate this?

A2: High contact resistance in GaAs transistors is a common issue that can often be traced

back to the formation of the ohmic contacts. The interface between the metal stack (commonly

Au-Ge-Ni based) and the GaAs substrate is critical. An incomplete or non-uniform reaction
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during the annealing process can leave behind a resistive layer. The annealing temperature

and duration are crucial parameters; suboptimal values can lead to poor contact quality.[6][7]

Surface preparation before metal deposition is also vital. Any residual native oxide on the GaAs

surface can inhibit the formation of a low-resistance ohmic contact.

To mitigate this, it is essential to optimize the annealing process. This involves finding the ideal

temperature and time for the specific metal stack and GaAs structure being used.[7][8]

Additionally, ensuring a thorough surface cleaning and oxide removal step immediately before

loading the samples into the deposition chamber is critical for achieving a good metal-

semiconductor interface.

Q3: Our transistors show low gain and high noise. Could surface passivation help, and what

are the recommended methods?

A3: Yes, surface passivation is a highly effective method for addressing issues of low gain and

high noise in GaAs transistors. These problems are often caused by a high density of surface

states that trap charge carriers and act as recombination centers.[2][3] Passivation aims to

chemically treat the GaAs surface to reduce these detrimental states.

Several passivation techniques have proven effective. Sulfur-based treatments, using solutions

like ammonium sulfide ((NH₄)₂S) or sodium sulfide (Na₂S), are widely used and have been

shown to significantly improve the electronic properties of the GaAs surface.[2][9] Another

approach is the deposition of a dielectric layer, such as silicon nitride (SiN) or aluminum oxide

(Al₂O₃), often using techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD).

More recent methods also include wet nitridation.[10] The choice of passivation method will

depend on the specific device structure and the available processing capabilities.

Q4: We are experiencing a gradual degradation in transistor performance over time, especially

at elevated temperatures. What could be the cause?

A4: The gradual degradation of GaAs transistor performance, particularly at higher

temperatures, is often due to solid-state diffusion and intermixing of the contact metals with the

underlying GaAs substrate.[11] This can lead to a degradation of both the ohmic and Schottky

contacts. For instance, the out-diffusion of Gallium (Ga) into the metal contacts can alter the

stoichiometry of the GaAs near the interface and adversely affect device performance.[11][12]

This is a common wear-out mechanism in GaAs devices. To minimize this, it is important to use
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thermally stable metallization schemes and to operate the devices within their specified

temperature limits.

Troubleshooting Guides
Issue 1: High Ohmic Contact Resistance
This guide provides a systematic approach to troubleshooting and resolving high ohmic contact

resistance in GaAs transistors.

Symptoms:

High source and drain resistance.

Low drain current.

Poor overall device performance.

Troubleshooting Workflow:
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Troubleshooting Workflow for High Ohmic Contact Resistance.
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Experimental Protocols:

Protocol for Optimizing Annealing of Au-Ge-Ni Ohmic Contacts:

Prepare a series of identical GaAs samples with the deposited Au-Ge-Ni metal stack.

Use a rapid thermal annealing (RTA) system.

Anneal the samples at a range of temperatures (e.g., 380°C to 450°C) for a fixed duration

(e.g., 60 seconds).[6]

For the optimal temperature, anneal another set of samples for varying durations (e.g., 30

to 120 seconds).

Measure the contact resistance for each sample using the Transmission Line Model

(TLM).

Plot contact resistance versus annealing temperature and time to determine the optimal

process window.

Protocol for Surface Preparation prior to Metal Deposition:

Degrease the GaAs wafer using standard solvents (e.g., acetone, isopropanol).

Perform a native oxide etch using a solution such as hydrochloric acid (HCl) or ammonium

hydroxide (NH₄OH). A common procedure is to dip the sample in a HCl:H₂O (1:1) solution

for 1 minute.[13]

Rinse thoroughly with deionized (DI) water.

Dry the sample with a nitrogen gun.

Immediately load the sample into the vacuum chamber for metal deposition to minimize

re-oxidation of the surface.

Quantitative Data:
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Annealing Temperature (°C)
Specific Contact Resistivity (Ω·cm²) with
Ni/Ge/Ni/Au

370 Schottky Contact

380 Ohmic, but high resistance

420 3.3 x 10⁻⁵

430 Increased resistance

Table 1: Effect of annealing temperature on the specific contact resistivity of a Ni/Ge/Ni/Au

multilayer on n-GaAs.[6]

Annealing Temperature
(°C)

Au/Ge/Ni/Au Contact
Resistivity (Ω·cm²)

Pd/Ge/Ti/Au Contact
Resistivity (Ω·cm²)

300 High High

400 5.0 x 10⁻⁵ Moderate

450 2.0 x 10⁻⁶ Low

500 Increased Increased

Table 2: Comparison of contact resistivity for different metallization schemes on an

AlGaAs/InGaAs PHEMT structure at various annealing temperatures.[8]

Issue 2: Poor Transistor Performance due to Surface
Effects
This guide outlines steps to diagnose and remedy performance issues related to the GaAs

surface.

Symptoms:

Low transistor gain (transconductance).

High noise figure.
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Drift in drain current over time.[12]

Troubleshooting Workflow:

Poor Performance
(Low Gain, High Noise)

Is the Surface
Passivated?

Implement Surface
Passivation

No

Optimize Passivation
Parameters

Yes

Characterize Surface
(e.g., PL, XPS)

Sub-optimal

Performance
Improved

Optimal

Click to download full resolution via product page

Troubleshooting Workflow for Surface-Related Performance Issues.
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Experimental Protocols:

Protocol for Ammonium Sulfide ((NH₄)₂S) Passivation:

Begin with a clean GaAs sample (native oxide removed as described previously).

Immerse the sample in a solution of (NH₄)₂S. The concentration and presence of excess

sulfur can be varied.

The immersion time can range from a few minutes to several hours at room temperature.

After immersion, rinse the sample with DI water and dry with nitrogen.

For improved stability, a subsequent annealing step in a nitrogen atmosphere may be

performed.

Protocol for SF₆ Plasma Passivation:

Place the GaAs sample in a radio frequency (RF) plasma system.

Introduce SF₆ gas into the chamber.

Optimize the RF power, chamber pressure, and treatment time. A typical starting point

could be a 5-minute treatment.[14]

After treatment, a thin layer of SiO₂ can be deposited to enhance the stability of the

passivation layer.[14]

Quantitative Data:
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Passivation Method
Carrier Lifetime
Improvement

Reference

Unpassivated (annealed

LT:GaAs)
~2 ps [15]

Unpassivated (unannealed

LT:GaAs)
<200 fs [15]

Wet Nitridation

Hole-trapping rate reduced by

2.6x, electron-trapping rate

reduced by 3x

[10]

SF₆ Plasma Treatment
Photoluminescence intensity

increased by ~1.8 times
[14]

Table 3: Comparison of the effectiveness of different passivation techniques on carrier lifetime

and photoluminescence.

Issue 3: Low Breakdown Voltage
This guide addresses the issue of premature breakdown in GaAs transistors.

Symptoms:

Sharp increase in drain current at a lower than expected drain-source voltage.

Catastrophic device failure at high voltage bias.

Troubleshooting Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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